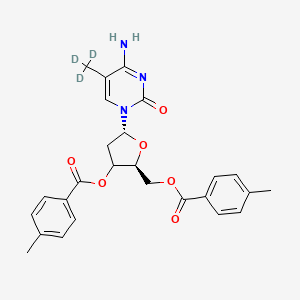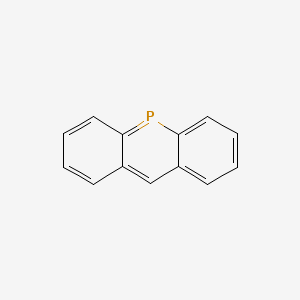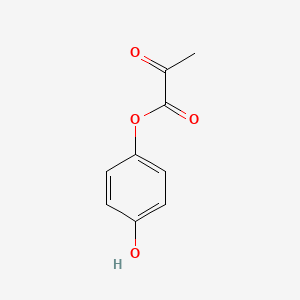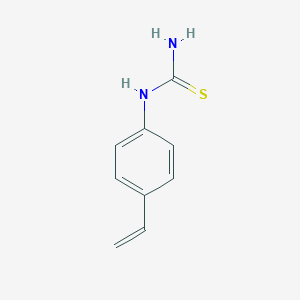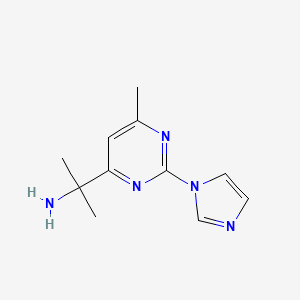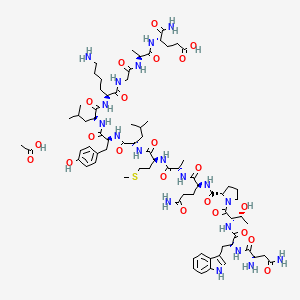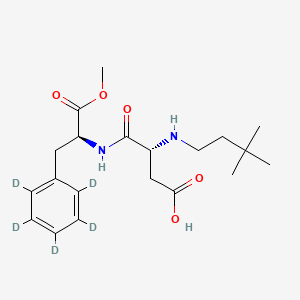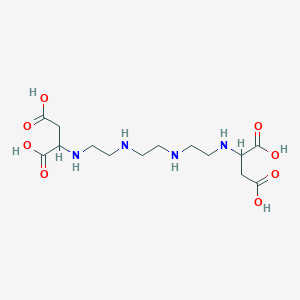
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is a complex organic compound with the molecular formula C16H31N5O8. It is characterized by its four carboxylic acid groups and multiple amine groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid typically involves the reaction of polyamines with carboxylic acid derivatives. One common method is the reaction of ethylenediamine with succinic anhydride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s multiple amine groups make it useful in bioconjugation and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid involves its ability to interact with various molecular targets through its amine and carboxylic acid groups. These interactions can lead to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraazatetradecane-1,14-diamine: This compound is similar in structure but lacks the carboxylic acid groups, making it less versatile in certain reactions.
3,6,9,12-Tetraoxatetradecan-1-ol: This compound contains ether linkages instead of amine groups, leading to different chemical properties and applications.
Uniqueness
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is unique due to its combination of multiple amine and carboxylic acid groups, which provide a wide range of reactivity and functionality. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
687-35-4 |
|---|---|
Molekularformel |
C14H26N4O8 |
Molekulargewicht |
378.38 g/mol |
IUPAC-Name |
2-[2-[2-[2-(1,2-dicarboxyethylamino)ethylamino]ethylamino]ethylamino]butanedioic acid |
InChI |
InChI=1S/C14H26N4O8/c19-11(20)7-9(13(23)24)17-5-3-15-1-2-16-4-6-18-10(14(25)26)8-12(21)22/h9-10,15-18H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI-Schlüssel |
TVJBXWHFSCIRSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNC(CC(=O)O)C(=O)O)NCCNC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
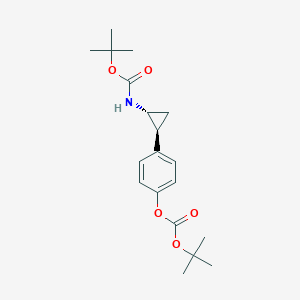
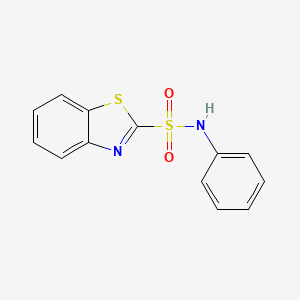
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
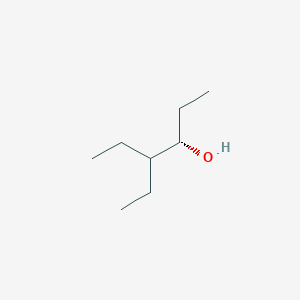
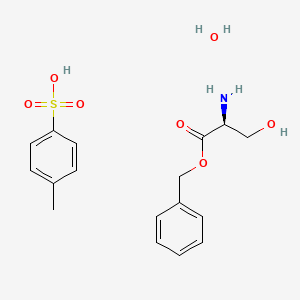
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
